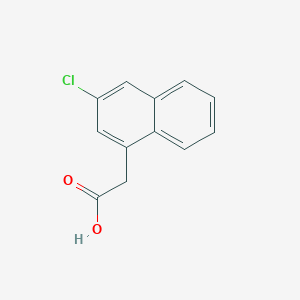

2-(3-Chloronaphthalen-1-yl)acetic acid

Descripción

2-(3-Chloronaphthalen-1-yl)acetic acid (CAS: 58926-36-6) is a chlorinated naphthalene derivative with the molecular formula C₁₂H₉ClO₂ and a molecular weight of 220.65 g/mol . It features a naphthalene backbone substituted with a chlorine atom at the 3-position and an acetic acid group at the 1-position. This compound is used in organic synthesis and materials science, though its safety data remain proprietary .

Propiedades

IUPAC Name |

2-(3-chloronaphthalen-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c13-10-5-8-3-1-2-4-11(8)9(6-10)7-12(14)15/h1-6H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUWUJXXOVFMFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

2-(3-Chloronaphthalen-1-yl)acetic acid is used in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex naphthalene derivatives.

Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 2-(3-Chloronaphthalen-1-yl)acetic acid exerts its effects depends on its specific application. In drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would depend on the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following compounds share functional similarities (acetic acid group, aromatic/heterocyclic cores, halogen substituents) but differ in core structure and substituent positioning, leading to distinct physicochemical properties:

Table 1: Molecular and Structural Comparisons

| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-(3-Chloronaphthalen-1-yl)acetic acid | Naphthalene | C₁₂H₉ClO₂ | 220.65 | Cl (3-position), COOH (1-position) |

| 2-(6-Methyl-1H-indol-3-yl)acetic acid | Indole | C₁₁H₁₁NO₂ | 189.21 | CH₃ (6-position), COOH (3-position) |

| 2-(3-Chloro-1H-1,2,4-triazol-1-yl)acetic acid | Triazole | C₃H₃ClN₃O₂ | 148.53 | Cl (3-position), COOH (1-position) |

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | Phenyl | C₉H₉BrO₃ | 245.07 | Br (3-position), OCH₃ (4-position) |

| (5-Chloro-1-benzothiophen-3-yl)acetic acid | Benzothiophene | C₁₀H₇ClO₂S | 226.68 | Cl (5-position), COOH (3-position) |

| 3-Chloropyridine-2-acetic acid | Pyridine | C₇H₆ClNO₂ | 171.58 | Cl (3-position), COOH (2-position) |

Electronic and Steric Effects

- Electron-Withdrawing Effects: Chlorine in this compound withdraws electrons via inductive effects, increasing the acidity of the carboxylic acid group compared to non-halogenated analogs. This is similar to 2-(3-Bromo-4-methoxyphenyl)acetic acid, where bromine exerts a stronger electron-withdrawing effect than chlorine, further lowering pKa .

Steric and Conformational Effects :

- The naphthalene core introduces steric bulk, reducing solubility in polar solvents compared to smaller cores like phenyl or triazole. For example, 2-(3-Chloro-1H-1,2,4-triazol-1-yl)acetic acid (triazole core) has higher water solubility due to its compact structure and hydrogen-bonding capacity .

- In 2-(3-Bromo-4-methoxyphenyl)acetic acid , the methoxy group donates electrons, counteracting bromine’s electron withdrawal and influencing bond angles (e.g., C–C–C angles at substituents: 118.2° for OCH₃ vs. 121.5° for Br) .

Hydrogen Bonding and Crystal Packing

- This compound likely forms centrosymmetric dimers via O–H···O hydrogen bonds, similar to 2-(3-Bromo-4-methoxyphenyl)acetic acid , which exhibits an R₂²(8) hydrogen-bonding motif .

- The benzothiophene derivative (5-Chloro-1-benzothiophen-3-yl)acetic acid may engage in sulfur-aromatic interactions, altering crystal packing compared to purely hydrocarbon systems .

Actividad Biológica

2-(3-Chloronaphthalen-1-yl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₉ClO₂

- SMILES : C1=CC=C2C(=C1)C=C(C=C2CC(=O)O)Cl

- InChI : InChI=1S/C12H9ClO2/c13-12-6-4-3-5-10(12)11(14)7-8-9-2/h3-6,8-9H,7H2,1-2H3,(H,14)

The presence of a chlorine atom at the 3-position of the naphthalene ring significantly influences the compound's reactivity and biological activity.

The biological effects of this compound are attributed to its ability to interact with various biological macromolecules. It may act as an enzyme inhibitor or modulator by binding to specific receptors or enzymes involved in inflammatory processes or cell proliferation. This interaction can lead to significant pharmacological effects, including anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. In studies involving carrageenan-induced inflammation models, the compound demonstrated significant inhibition of inflammatory responses. The effectiveness was measured by assessing the reduction in paw edema in experimental animals .

Analgesic Activity

The compound has also been evaluated for its analgesic potential using the acetic acid-induced writhing test in mice. Results indicated that this compound significantly reduced the number of writhes, suggesting effective pain relief properties. Dosages ranging from 150 mg/kg to 300 mg/kg were tested, with higher doses yielding more substantial analgesic effects .

Comparative Analysis

A comparative analysis was conducted with similar compounds to highlight the unique biological activity of this compound:

| Compound | Position of Chlorine | Anti-inflammatory Activity | Analgesic Activity |

|---|---|---|---|

| This compound | 3 | High | Significant |

| 2-(2-Chloronaphthalen-1-yl)acetic acid | 2 | Moderate | Moderate |

| 2-(4-Chloronaphthalen-1-yl)acetic acid | 4 | Low | Low |

This table illustrates that the position of chlorine on the naphthalene ring significantly affects both anti-inflammatory and analgesic activities.

Study on Inflammation

In a study published in Pharmacognosy Magazine, researchers investigated the anti-inflammatory effects of various fractions derived from plants containing similar compounds. The chloroform fraction exhibited a high percentage of inhibition (46.51%) against inflammation when treated with this compound .

Study on Pain Relief

Another study focused on evaluating analgesic properties through the acetic acid writhing test. The results showed that at a dosage of 300 mg/kg, there was a marked decrease in writhing behavior (74.35% inhibition in early phases), demonstrating significant pain-relieving capabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.